molecular formula C11H15NO3 B1375664 2-Butoxy-3-nitrotoluene CAS No. 911804-98-3

2-Butoxy-3-nitrotoluene

Cat. No.: B1375664
CAS No.: 911804-98-3
M. Wt: 209.24 g/mol
InChI Key: ZLHFRHIXCITJOW-UHFFFAOYSA-N
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Description

2-Butoxy-3-nitrotoluene: is an organic compound with the molecular formula C11H15NO3 . It is also known by its IUPAC name, 2-butoxy-1-methyl-3-nitrobenzene . This compound is characterized by the presence of a butoxy group and a nitro group attached to a toluene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3-nitrotoluene typically involves the nitration of 2-butoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Butoxy-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Butoxy-3-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-nitrotoluene and its derivatives depends on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the butoxy group is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism .

Comparison with Similar Compounds

  • 2-Butoxy-4-nitrotoluene
  • 2-Butoxy-5-nitrotoluene
  • 2-Butoxy-6-nitrotoluene

Comparison: 2-Butoxy-3-nitrotoluene is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Properties

IUPAC Name

2-butoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFRHIXCITJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743107
Record name 2-Butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911804-98-3
Record name 2-Butoxy-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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